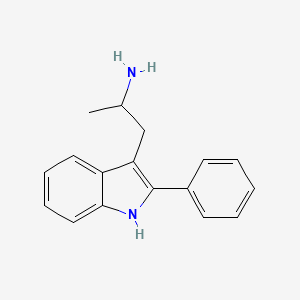
Hexadecanamide, N-(3-aminopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecanamide, N-(3-aminopropyl)-, also known as N-(3-aminopropyl)hexadecanamide, is a chemical compound with the molecular formula C19H40N2O. It is a derivative of hexadecanoic acid (palmitic acid) and contains an amide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecanamide, N-(3-aminopropyl)- can be synthesized through the reaction of hexadecanoic acid with 1,3-propylenediamine. The reaction typically involves the formation of an amide bond between the carboxyl group of hexadecanoic acid and the amine group of 1,3-propylenediamine. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of Hexadecanamide, N-(3-aminopropyl)- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecanamide, N-(3-aminopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .
Applications De Recherche Scientifique
Hexadecanamide, N-(3-aminopropyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of Hexadecanamide, N-(3-aminopropyl)- involves its interaction with specific molecular targets and pathways. The amide and amine functional groups allow it to participate in various biochemical reactions. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanamide: A primary fatty acid amide derived from palmitic acid.
N-(3-aminopropyl)palmitamide: Similar structure but with different chain lengths or substituents.
N-(2-aminopropyl)hexadecanamide: Similar but with a different position of the amine group.
Uniqueness
Hexadecanamide, N-(3-aminopropyl)- is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
4899-97-2 |
|---|---|
Formule moléculaire |
C19H40N2O |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
N-(3-aminopropyl)hexadecanamide |
InChI |
InChI=1S/C19H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)21-18-15-17-20/h2-18,20H2,1H3,(H,21,22) |
Clé InChI |
IHRBDIQRJRJFES-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


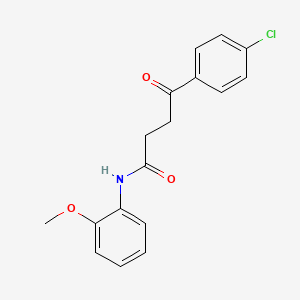
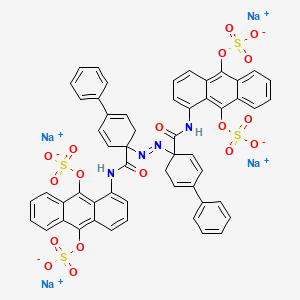
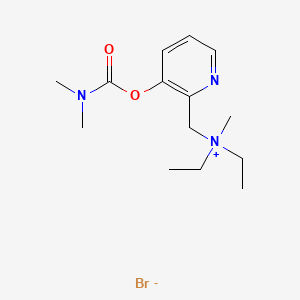
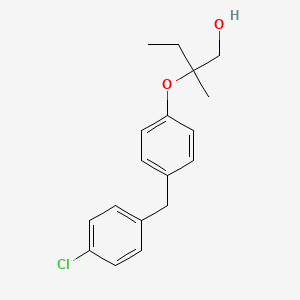
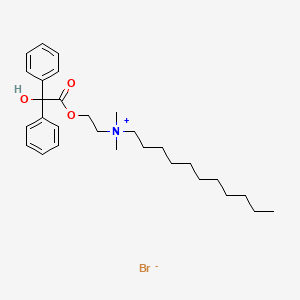

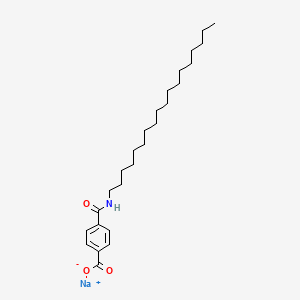
![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)
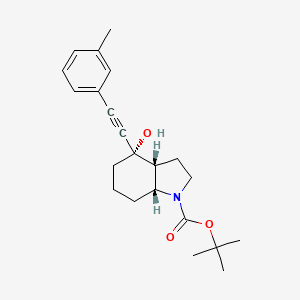

![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)
